An In-depth Technical Guide to 5-Bromopentan-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromopentan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromopentan-2-one, a valuable intermediate in pharmaceutical and chemical synthesis. This document is intended to serve as a key resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
5-Bromopentan-2-one is a liquid organic compound that serves as a versatile building block in organic synthesis.[1] Its utility is largely derived from the presence of two reactive functional groups: a ketone and a primary alkyl bromide. A summary of its key chemical and physical properties is presented in the tables below.
Identification and Nomenclature
| Property | Value |
| CAS Number | 3884-71-7 |
| IUPAC Name | 5-bromopentan-2-one[2] |
| Synonyms | 5-Bromo-2-pentanone, 1-Bromo-4-pentanone, 3-bromopropyl methyl ketone[1][2] |
| Molecular Formula | C₅H₉BrO[2] |
| SMILES | CC(=O)CCCBr[2] |
| InChI | InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3[2] |
| InChIKey | HTKABMPGOHRVCT-UHFFFAOYSA-N[2] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 165.03 g/mol [3] |
| Appearance | Liquid[4] |
| Boiling Point | 190.6 °C at 760 mmHg; 73-75 °C at 12 Torr[5] |
| Density | 1.359 g/cm³ (predicted)[5] |
| Flash Point | 76.1 °C[1] |
| Vapor Pressure | 0.537 mmHg at 25 °C[1] |
| Refractive Index | 1.455[1] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C[1] |
Chemical Structure and Reactivity
5-Bromopentan-2-one's structure, featuring a terminal bromine atom and a ketone functional group, makes it a bifunctional reagent. The ketone can undergo reactions at the carbonyl carbon and the α-protons, while the bromo- group is susceptible to nucleophilic substitution. This dual reactivity is a cornerstone of its application in the synthesis of more complex molecules.[5]
Caption: Logical relationships of 5-Bromopentan-2-one's core attributes.
Experimental Protocols
Synthesis of 5-Bromopentan-2-one
Generalized Protocol for the Synthesis of Haloalkanes from Alcohols:
The following is a generalized protocol for the synthesis of a primary alkyl bromide from a primary alcohol using hydrobromic acid. This method is based on well-established organic chemistry principles and should be adapted and optimized for the specific synthesis of 5-Bromopentan-2-one from 5-hydroxy-2-pentanone.
Materials:
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5-hydroxy-2-pentanone
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Concentrated hydrobromic acid (48%)
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Concentrated sulfuric acid (optional, as a catalyst)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Dichloromethane (or other suitable organic solvent)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-hydroxy-2-pentanone with an excess of concentrated hydrobromic acid.
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Optionally, add a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and dilute with water.
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Extract the aqueous layer with dichloromethane.
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Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Bromopentan-2-one.
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The crude product can be further purified by vacuum distillation.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of 5-Bromopentan-2-one. While ¹H NMR, ¹³C NMR, IR, and Mass spectra are available, detailed experimental parameters are not consistently reported.[3] Below are generalized protocols for obtaining these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromopentan-2-one in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. A standard one-pulse sequence is typically used.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
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Sample Preparation: As 5-Bromopentan-2-one is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of 5-Bromopentan-2-one in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
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Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Safety and Handling
5-Bromopentan-2-one is classified as a combustible liquid and is harmful if swallowed or inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Applications in Synthesis
5-Bromopentan-2-one is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.[5]
Caption: A generalized workflow for the synthesis and characterization of 5-Bromopentan-2-one.
